molecular formula C9H11IO B12332642 2-Iodo-1-methoxy-3,5-dimethylbenzene

2-Iodo-1-methoxy-3,5-dimethylbenzene

Cat. No.: B12332642
M. Wt: 262.09 g/mol
InChI Key: SMTDRQDNLKXHCR-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-methoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-methoxy-3,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-methoxy-3,5-dimethylbenzene.

Scientific Research Applications

2-Iodo-1-methoxy-3,5-dimethylbenzene is used in several scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-iodo-1-methoxy-3,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction. This dual effect enhances the reactivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,3-dimethylbenzene
  • 2-Iodo-1,3-dimethoxybenzene
  • 1-Iodo-3,5-dimethylbenzene

Uniqueness

2-Iodo-1-methoxy-3,5-dimethylbenzene is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired.

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-1-methoxy-3,5-dimethylbenzene

InChI

InChI=1S/C9H11IO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3

InChI Key

SMTDRQDNLKXHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)I)C

Origin of Product

United States

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